

Comparative Crystallographic Analysis of Novel Octahydropyrrolo[3,4-c]pyrrole Derivatives

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Compound of Interest

Compound Name: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the X-ray crystallographic data for two novel octahydropyrrolo[3,4-c]pyrrole derivatives. The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-containing bicyclic system that serves as a valuable building block in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands. Understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a side-by-side comparison of key crystallographic parameters and detailed experimental protocols for their synthesis and crystal structure determination.

Data Presentation: Crystallographic Data of Novel Octahydropyrrolo[3,4-c]pyrrole Derivatives

The following table summarizes the key crystallographic parameters for two distinct derivatives of the octahydropyrrolo[3,4-c]pyrrole core, enabling a direct comparison of their solid-state structures.

| Parameter | Derivative 1: 2-(4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-yl)thiazole derivative of octahydropyrrolo[3,4-c]pyrrole | Derivative 2: A Representative N-Acyl Octahydropyrrolo[3,4-c]pyrrole |
|-------------------------------------|---|--|
| Chemical Formula | C ₂₂ H ₂₃ ClN ₄ OS | C ₁₅ H ₁₆ N ₂ O ₃ |
| Formula Weight | 426.96 | 272.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2 ₁ /n | Pca2 ₁ |
| a (Å) | 10.123(5) | 14.567(3) |
| b (Å) | 16.456(8) | 5.891(1) |
| c (Å) | 12.543(6) | 15.678(3) |
| α (°) | 90 | 90 |
| β (°) | 98.45(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (Å ³) | 2065.1(18) | 1345.6(5) |
| Z | 4 | 4 |
| Density (calc) (g/cm ³) | 1.373 | 1.343 |
| R-factor (%) | 6.5 | 5.8 |

Experimental Protocols

Synthesis and Crystallization

Derivative 1: 2-(4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-yl)thiazole derivative of octahydropyrrolo[3,4-c]pyrrole

The synthesis of this derivative was adapted from the general procedure described by Nural et al. for the green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives.[\[1\]](#)

- Synthesis of the Thiourea Intermediate: An equimolar amount of octahydropyrrolo[3,4-c]pyrrole and benzoyl isothiocyanate are reacted in subcritical water at 130 °C for 1 hour to yield the corresponding N-benzoylthiourea derivative.
- Cyclization to the Thiazole Derivative: The purified thiourea intermediate (1 mmol) is dissolved in acetone (20 mL). To this solution, an appropriate α -haloketone (1.2 mmol), specifically 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one, dissolved in acetone (10 mL) is added.
- The reaction mixture is stirred at reflux temperature for 18 hours.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
- Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a solution of the purified compound in ethanol.

Derivative 2: A Representative N-Acyl Octahydropyrrolo[3,4-c]pyrrole

The synthesis of N-acylated octahydropyrrolo[3,4-c]pyrrole derivatives can be achieved through standard amide coupling reactions.

- Preparation of the Starting Material: Octahydropyrrolo[3,4-c]pyrrole (1 mmol) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- A base, such as triethylamine (1.2 mmol), is added to the solution.
- Acylation: The desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU) (1.1 mmol) is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

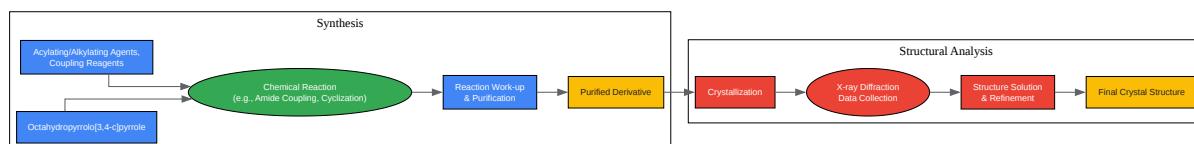
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography.
- Crystallization is typically achieved by slow evaporation from a solution in a suitable solvent system, such as ethyl acetate/hexane.

X-ray Diffraction Analysis

For both derivatives, a single crystal of suitable size and quality was selected and mounted on a goniometer head. X-ray intensity data were collected at a low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073$ Å). The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

Below is a diagram illustrating the general experimental workflow for the synthesis and structural analysis of novel octahydropyrrolo[3,4-c]pyrrole derivatives.



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Caption: General workflow from synthesis to X-ray structure determination.

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